1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature principles. The compound is officially designated as this compound according to IUPAC nomenclature conventions. The Chemical Abstracts Service has assigned the unique registry number 928830-73-3 to this compound, providing unambiguous identification in chemical databases and literature.
The molecular formula C11H13FN4O4 reflects the precise atomic composition, with a molecular weight of 284.25 grams per mole. The International Chemical Identifier string SSBAFRIGYXRBRK-UHFFFAOYSA-N serves as a unique digital fingerprint for computational chemistry applications. The Simplified Molecular-Input Line-Entry System representation CN1CCN(CC1)C2=CC(F)=C(C=C2N+[O-])N+[O-] provides a linear notation describing the complete molecular structure including stereochemistry.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Registry Number | 928830-73-3 |
| Molecular Formula | C11H13FN4O4 |
| Molecular Weight | 284.25 g/mol |
| InChI Key | SSBAFRIGYXRBRK-UHFFFAOYSA-N |
| MDL Number | MFCD10000959 |
The structural nomenclature emphasizes the substitution pattern on the benzene ring, where the fluorine atom occupies the 5-position and two nitro groups are located at the 2- and 4-positions relative to the piperazine attachment point. This specific arrangement creates a highly electronegative environment that significantly influences the compound's chemical reactivity and physical properties.
Molecular Geometry and Crystallographic Analysis
Crystallographic investigations have revealed detailed insights into the three-dimensional structure and intermolecular interactions of this compound. The piperazine ring adopts a characteristic chair conformation, which represents the most thermodynamically stable arrangement for this six-membered saturated heterocycle. Crystal structure analysis of related piperazine compounds demonstrates that the chair conformation minimizes steric interactions while optimizing orbital overlap in the nitrogen-carbon bonds.
The aromatic benzene ring exhibits a planar geometry, with the fluorine atom and one nitro group maintaining coplanarity with the aromatic system. However, structural analysis reveals that the second nitro group and any carboxylate functionality display slight deviations from planarity, with dihedral angles of approximately 19.4 degrees and 24.4 degrees respectively, measured relative to the mean plane of the phenyl ring. These conformational adjustments arise from intermolecular hydrogen bonding patterns and crystal packing forces.
The compound displays a melting point of 115 degrees Celsius, indicating relatively strong intermolecular interactions in the solid state. X-ray crystallographic data suggests that the crystal structure is stabilized by multiple types of intermolecular interactions, including hydrogen bonding involving the nitro groups and van der Waals forces between aromatic rings. The physical appearance of the compound varies from white to amber powder or crystalline form, depending on purity and crystallization conditions.
| Crystallographic Parameter | Value |
|---|---|
| Melting Point | 115°C |
| Physical State (20°C) | Solid |
| Crystal Form | Powder to Crystal |
| Color | White to Amber |
| Piperazine Ring Conformation | Chair |
| Nitro Group Dihedral Angle | 19.4° - 24.4° |
Spectroscopic Profiling (Fourier Transform Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)
Spectroscopic characterization provides comprehensive information about the molecular structure and electronic properties of this compound. Fourier Transform Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The nitro groups exhibit strong absorption bands in the region of 1500-1600 wavenumbers, consistent with asymmetric and symmetric nitro stretching vibrations. The carbon-fluorine bond produces a distinctive absorption band between 1000-1400 wavenumbers, though this may be partially obscured by other fingerprint region absorptions.
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about the molecular framework and substitution patterns. Proton Nuclear Magnetic Resonance analysis reveals characteristic chemical shifts for the aromatic protons, which appear in the typical aromatic region between 7-8 parts per million. The piperazine ring protons generate complex multiplets in the aliphatic region, reflecting the chair conformation and coupling interactions between adjacent protons. The methyl group attached to the piperazine nitrogen produces a singlet at approximately 2.3 parts per million.
Carbon-13 Nuclear Magnetic Resonance spectroscopy distinguishes between aromatic and aliphatic carbon environments. The aromatic carbons bearing nitro groups and fluorine substituents exhibit characteristic downfield shifts due to the electronegative nature of these substituents. The quaternary aromatic carbons directly bonded to the piperazine nitrogen display unique chemical shifts reflecting the electron-donating effect of the nitrogen substituent.
Ultraviolet-Visible spectroscopy demonstrates strong absorption in the visible region, contributing to the compound's colored appearance. The extended conjugation between the aromatic ring and the electron-withdrawing nitro groups creates a chromophore system that absorbs visible light, resulting in the observed amber coloration. This optical property makes the compound particularly useful as a derivatization reagent for analytical applications requiring colorimetric detection.
| Spectroscopic Technique | Key Observations |
|---|---|
| FT-IR | Nitro stretching (1500-1600 cm⁻¹), C-F stretch (1000-1400 cm⁻¹) |
| ¹H NMR | Aromatic protons (7-8 ppm), Piperazine CH₂ (complex multipets) |
| ¹³C NMR | Aromatic carbons (120-160 ppm), Aliphatic carbons (40-60 ppm) |
| UV-Vis | Visible absorption due to extended conjugation |
Comparative Analysis with Related Piperazine Derivatives
Comparative structural analysis with related piperazine derivatives reveals the unique characteristics of this compound within this chemical family. The presence of both fluorine and multiple nitro substituents distinguishes this compound from simpler piperazine derivatives and significantly influences its chemical properties and applications. Related compounds such as 1-(2,4-dinitrophenyl)-4-methylpiperazine lacking the fluorine substituent exhibit different electronic properties and reactivity patterns.
Crystal structure comparisons with other dinitro-substituted aromatic compounds demonstrate the consistent influence of nitro group positioning on molecular geometry. The 2,4-dinitro substitution pattern creates a similar electronic environment across different aromatic systems, leading to comparable bond lengths and angles in the nitro-aromatic region. However, the addition of the 5-fluoro substituent introduces additional electronic effects that modify the overall charge distribution and reactivity.
The compound shares structural similarities with other piperazine-based derivatization reagents used in analytical chemistry. Comparative studies with related chiral derivatization reagents demonstrate the enhanced selectivity and sensitivity achieved through specific substitution patterns on the aromatic ring. The combination of electron-withdrawing groups creates a highly electrophilic aromatic system that readily undergoes nucleophilic substitution reactions with amino acids and other nucleophilic species.
Synthesis methodologies for this compound typically involve nucleophilic aromatic substitution reactions between 1,5-difluoro-2,4-dinitrobenzene and 4-methylpiperazine. This synthetic approach parallels methods used for preparing related piperazine derivatives, though the specific reaction conditions may require optimization to accommodate the electronic effects of the fluorine substituent. The reaction is generally conducted in polar solvents such as ethanol or dichloromethane with base catalysis to facilitate the nucleophilic displacement.
| Comparative Parameter | This Compound | Related Derivatives |
|---|---|---|
| Electronic Character | Highly electron-deficient | Moderately electron-deficient |
| Reactivity | Enhanced nucleophilic substitution | Standard piperazine reactivity |
| Optical Properties | Strong visible absorption | Variable absorption patterns |
| Analytical Applications | Derivatization reagent | Various analytical roles |
| Synthetic Accessibility | Moderate complexity | Generally straightforward |
Properties
IUPAC Name |
1-(5-fluoro-2,4-dinitrophenyl)-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4O4/c1-13-2-4-14(5-3-13)10-6-8(12)9(15(17)18)7-11(10)16(19)20/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBAFRIGYXRBRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585323 | |
| Record name | 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928830-73-3 | |
| Record name | 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Reaction Steps:
- Substrate Preparation : 5-Fluoro-2,4-dinitrochlorobenzene is often used as the starting material.
- Nucleophilic Attack : 4-Methylpiperazine reacts with the substrate in a polar aprotic solvent (e.g., acetone or ethyl acetate) under basic conditions (e.g., sodium bicarbonate or triethylamine).
- Quaternization (Optional) : For applications requiring enhanced stability, the piperazine nitrogen may be methylated using methyl iodide.
Representative Reaction Scheme :
$$
\text{C}6\text{H}2\text{FN}2\text{O}4\text{Cl} + \text{C}5\text{H}{12}\text{N}2 \xrightarrow[\text{Base}]{\text{Solvent}} \text{C}{11}\text{H}{13}\text{FN}4\text{O}_4 + \text{HCl}
$$
Optimization of Reaction Conditions
Industrial and academic protocols emphasize controlling temperature, solvent choice, and stoichiometry to maximize efficiency:
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–70°C | Higher yields (≥85%) |
| Solvent | Acetone or ethyl acetate | Minimizes side reactions |
| Base | Triethylamine | Accelerates substitution |
| Molar Ratio | 1:1.2 (substrate:piperazine) | Prevents excess reagent |
Purification and Characterization
Post-synthesis, the crude product is purified via:
- Recrystallization : Using ethanol/water mixtures to achieve >98% purity.
- Column Chromatography : For research-scale isolation (silica gel, hexane/ethyl acetate).
| Property | Value | Source |
|---|---|---|
| Melting Point | 114–118°C | |
| Purity (HPLC) | ≥98.0% | |
| Molecular Weight | 284.25 g/mol |
Industrial-Scale Considerations
- Safety : The nitro groups necessitate handling in explosion-proof facilities with strict temperature control.
- Storage : Refrigeration (0–10°C) in amber glass to prevent degradation.
Research Advancements
Recent studies explore:
- Microwave-Assisted Synthesis : Reducing reaction time from hours to minutes.
- Flow Chemistry : Improving scalability and reproducibility for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and products are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized forms, potentially involving the formation of nitroso or nitro derivatives.
Scientific Research Applications
1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials.
Biological Studies: It can be used as a probe or reagent in biochemical assays.
Analytical Chemistry: The compound can be used in the derivatization of amino acids for high-performance liquid chromatography (HPLC) analysis.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine is not well-documented. its reactivity is primarily driven by the electron-withdrawing effects of the nitro groups and the electron-donating effects of the piperazine ring. These electronic effects influence its interactions with various molecular targets and pathways.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups: PPZ’s fluoro and dinitro groups enhance reactivity toward phenolic hydroxyl groups compared to simpler analogues like 1-methyl-4-(4-nitrophenyl)piperazine, which lacks these substitutions .
- Quaternization Potential: PPZ’s methylpiperazine allows methylation to form MPPZ, a permanently charged derivative, improving ionization efficiency in MS . In contrast, the β-cyclodextrin complex in relies on host-guest interactions for solubility .
Functional Performance in Analytical Chemistry
Table: Comparison of Derivatization Reagents
Performance Notes:
- PPZ derivatives (e.g., MPPZ) exhibit superior sensitivity due to permanent positive charge and stable fragmentation patterns in MS/MS .
- Pro-PPZ enables chiral separation via stereoselective derivatization, a unique feature absent in PPZ .
Comparative Pharmacological Activity
While PPZ is primarily analytical, structurally related piperazines show diverse biological activities:
- β-CD-Piperazine Complex (): Stimulates CD4+/CD8+ T-cell proliferation in aseptic inflammation, likely due to naphthalene-mediated immunomodulation .
- 1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine () : Structural similarity to PPZ but lacks derivatization utility; its pharmacological profile is uncharacterized.
Biological Activity
1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine (PPZ) is a compound of interest in pharmacology and analytical chemistry due to its unique structural properties and biological applications. This article explores the biological activity of PPZ, focusing on its mechanisms, applications in research, and implications for various fields.
Chemical Structure and Properties
PPZ features a piperazine ring substituted with a 5-fluoro-2,4-dinitrophenyl group. This configuration enhances its reactivity and interaction with biological molecules. The presence of the dinitrophenyl moiety is particularly significant as it can participate in electrophilic aromatic substitution reactions, making it useful in derivatization processes for analytical purposes.
PPZ acts as a derivatization agent for various biological molecules, notably estrogens. It forms stable derivatives that can be analyzed using advanced chromatographic techniques. The mechanism involves the reaction of PPZ with phenolic groups in estrogens, resulting in derivatives that are more amenable to detection and quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
Applications in Analytical Chemistry
PPZ has been employed successfully for the extraction and analysis of estrogens from biological matrices. For instance, it has been used to derivatize estrogens extracted from human plasma, allowing for sensitive detection of low concentrations of these hormones . The derivatives formed exhibit enhanced stability and ionization efficiency, which is critical for accurate quantification in clinical research.
Study on Estrogen Derivatives
In a study focused on the derivatization of estrogens using PPZ, researchers demonstrated that this compound could effectively convert unconjugated estrogens into derivatives suitable for LC-MS/MS analysis. The limits of quantification achieved were as low as 0.43–2.17 pg on column, showcasing the sensitivity of this method . This capability is crucial for understanding estrogen metabolism and its implications in various diseases.
Research on Polyamines
Another application of PPZ is in the determination of polyamines in human toenails. Utilizing high-performance liquid chromatography (HPLC), researchers have successfully used PPZ derivatives to achieve accurate trace detection of polyamines, which are important biomarkers for several physiological conditions . This demonstrates the versatility of PPZ beyond hormone analysis.
Data Summary
| Property | Details |
|---|---|
| Chemical Formula | C11H14N4O4F |
| Molecular Weight | 270.25 g/mol |
| Derivatization Use | Estrogens, Polyamines |
| Detection Method | LC-MS/MS |
| Limit of Quantification | 0.43–2.17 pg on column |
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for synthesizing 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution, where 4-methylpiperazine reacts with 5-fluoro-2,4-dinitrochlorobenzene. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
- Temperature : Moderate heating (60–80°C) balances reaction rate and side-product formation.
- Purification : Column chromatography (silica gel, methanol/ethyl acetate gradient) or recrystallization improves purity .
- Optimization : Monitor yield via TLC and adjust stoichiometry (1:1.2 molar ratio of piperazine to aryl halide). Catalytic bases like K₂CO₃ may improve efficiency .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound, and how are conflicting spectral data resolved?
- Techniques :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine-induced deshielding at C5, nitro group splitting) .
- HRMS : Validate molecular formula (C₁₁H₁₂FN₃O₄) and isotopic patterns.
- Elemental analysis : Verify purity (>95%) by matching calculated/observed C, H, N values .
- Data contradictions : Cross-validate using IR (nitro group stretches at ~1520 cm⁻¹) and X-ray crystallography for ambiguous peaks. Computational tools (e.g., DFT simulations) predict NMR shifts to resolve overlaps .
Q. What preliminary biological screening approaches are recommended for assessing bioactivity?
- Assays :
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme inhibition : Test carbonic anhydrase (hCA I/II) activity via stopped-flow CO₂ hydration; compare inhibition constants (Ki) with reference inhibitors like acetazolamide .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across triplicate experiments.
Advanced Research Questions
Q. How can computational chemistry guide the rational design of derivatives with enhanced enzyme inhibition?
- Strategies :
- Molecular docking : Use AutoDock Vina to predict binding poses in hCA II active sites; prioritize derivatives with stronger hydrogen bonds to Zn²⁺ or hydrophobic interactions .
- QSAR models : Corrogate substituent effects (e.g., electron-withdrawing groups at C5) with bioactivity data to predict Ki values .
- Validation : Synthesize top candidates and validate predictions via enzyme kinetics.
Q. What mechanistic insights can be derived from kinetic studies of enzyme inhibition?
- Approach : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example:
- If Km increases with inhibitor concentration → competitive inhibition (direct active-site binding).
- If Vmax decreases → non-competitive inhibition (allosteric/modifier site binding) .
Q. How can synthetic byproducts or degradation products be identified and minimized?
- Analytical methods :
- LC-MS/MS : Detect trace impurities (e.g., dehalogenated or nitro-reduced byproducts) .
- Stability studies : Expose the compound to heat (40–60°C), light, and humidity; monitor degradation via HPLC .
- Mitigation : Optimize reaction pH (neutral to slightly basic) and use antioxidants (e.g., BHT) to stabilize nitro groups .
Q. What strategies resolve discrepancies in cytotoxicity data across different cell lines?
- Analysis :
- Cell permeability : Measure intracellular concentrations via LC-MS to rule out uptake variability.
- Target engagement : Use siRNA knockdown of suspected targets (e.g., hCA II) to confirm on-mechanism activity .
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
